![molecular formula C10H8BrClN2 B6310105 4-Amino-3-bromo-8-chloro-2-methylquinoline CAS No. 1333256-71-5](/img/structure/B6310105.png)
4-Amino-3-bromo-8-chloro-2-methylquinoline
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Description
4-Amino-3-bromo-8-chloro-2-methylquinoline is a chemical compound with the empirical formula C10H8BrClN2. It is a solid substance . This compound is part of a group of compounds known as quinolines, which are ubiquitous heterocyclic aromatic compounds with potential for industrial and medicinal applications .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, characteristic of the quinoline group . The presence of bromine, chlorine, and a methyl group in the structure contributes to its unique properties.Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C10H8BrClN2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Mechanism of Action
Target of Action
3-Bromo-8-chloro-2-methylquinolin-4-amine, also known as MFCD20036690 or 4-Amino-3-bromo-8-chloro-2-methylquinoline, is a quinoline derivative . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects . .
Mode of Action
Quinoline derivatives are known to interact with various cellular targets, often through the formation of complexes with enzymes or other proteins . These interactions can lead to changes in cellular processes, potentially resulting in the observed biological effects.
Biochemical Pathways
Quinoline derivatives have been found to interact with various biochemical pathways, often related to their biological activity . For example, some quinoline derivatives have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Result of Action
Given the known biological activities of quinoline derivatives, it is likely that this compound could have significant effects at the molecular and cellular level .
properties
IUPAC Name |
3-bromo-8-chloro-2-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-5-8(11)9(13)6-3-2-4-7(12)10(6)14-5/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTLRYPHBNLZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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